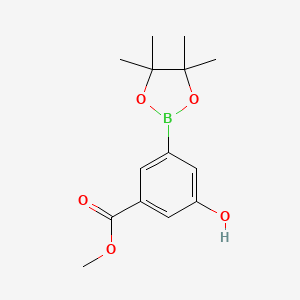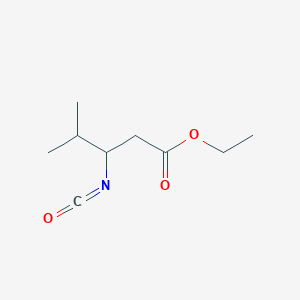
Ethyl 3-isocyanato-4-methylpentanoate
Übersicht
Beschreibung
Ethyl 3-isocyanato-4-methylpentanoate (EIMPA) is a compound that belongs to the family of isocyanates. It is also known as pentanoic acid, 3-isocyanato-4-methyl-, ethyl ester . Its molecular formula is C9H15NO3 and it has a molecular weight of 185.22 g/mol.
Molecular Structure Analysis
Ethyl 3-isocyanato-4-methylpentanoate contains a total of 27 bonds, including 12 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 isocyanate (aliphatic), and 1 ester (aliphatic) . The structure is also available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
Synthesis and Organoleptic Properties
A study explored the synthesis and organoleptic properties of various esters, including ethyl 3-methyl-2-oxopentanoates. Ethyl 3-methyl-2-oxopentanoate showed a strong, fresh walnut, fruity odor, highlighting its potential use in perfumery ingredients. Its enantiomers were synthesized from isoleucine, showing similar odor profiles but differing in potency and pungency (Snowden, Grenno, & Vial, 2005).
Chemical Communication in Ants
In research on the mating behavior of the slave-making ant Polyergus rufescens, 3-ethyl-4-methylpentanol, a component structurally related to ethyl 3-isocyanato-4-methylpentanoate, was identified as a minor but crucial component of the queen sex pheromone. This study provides insight into the role of similar compounds in insect chemical communication (Castracani et al., 2008).
Role in Wine Aroma
Several studies have investigated the presence and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. These compounds contribute significantly to the fruity aroma of wine, demonstrating the potential application of ethyl 3-isocyanato-4-methylpentanoate and its derivatives in enhancing food flavors and aromas (Lytra et al., 2012; 2015).
Impact on Red Wine Fruity Aroma
Research on the interactions of compounds in red wine revealed that ethyl 2-hydroxy-4-methylpentanoate enhances the perception of black-berry and fresh fruit aromas. This highlights the broader implications of ethyl 3-isocyanato-4-methylpentanoate derivatives in modulating food and beverage aromas (Lytra, Tempère, de Revel, & Barbe, 2012).
Biocatalysis in Drug Synthesis
A review on the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs, highlights the potential of ethyl 3-isocyanato-4-methylpentanoate in pharmaceutical synthesis. This research emphasizes the efficiency of biocatalysis in producing chiral drug precursors (Ye, Ouyang, & Ying, 2011).
Influence on Ester Concentrations in Wines
A study on the influence of lactic acid bacteria strains on ester levels in red wines identified that branched hydroxylated esters, such as ethyl 2-hydroxy-4-methylpentanoate, are significantly influenced by bacteria strain. This research suggests the importance of ethyl 3-isocyanato-4-methylpentanoate derivatives in the wine fermentation process (Gammacurta et al., 2018).
Sensory Evaluation in Wine
Another study focused on the sensory evaluation of ethyl 2-hydroxy-3-methylbutanoate in wine. Although concentrations of this ester in wines were below the detection threshold, indicating no direct effect on fruity aroma modulation, this research underscores the subtle yet significant role of related esters in wine sensory profiles (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 3-isocyanato-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-4-13-9(12)5-8(7(2)3)10-6-11/h7-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTXXAXGHIWYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-isocyanato-4-methylpentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)


![3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1393561.png)
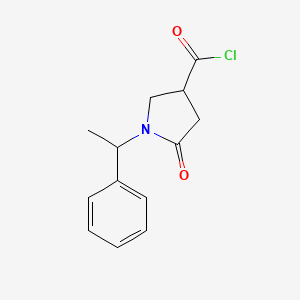
![1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393563.png)
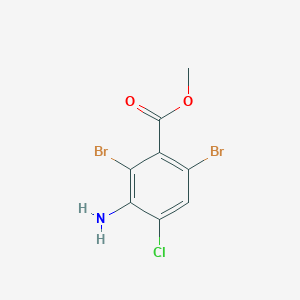
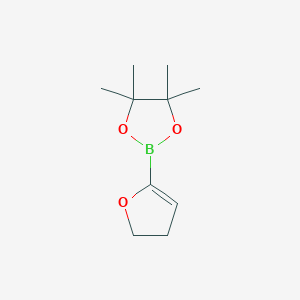


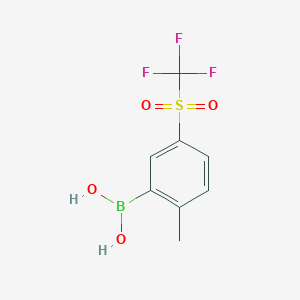

![N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide](/img/structure/B1393580.png)
